molecular formula C16H14O4 B15349634 7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one

7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B15349634
M. Wt: 270.28 g/mol
InChI Key: NBEARSVZTXUXRQ-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound belonging to the class of naphthopyrans This compound is characterized by its unique structure, which includes a fused naphthalene and pyran ring system with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted 1,2-dihydroxy-naphthalene derivatives under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature control, and reaction time are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the naphthopyran core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, potassium tert-butoxide) are employed.

Major Products Formed: The reactions can yield a variety of products, including hydroxylated derivatives, halogenated compounds, and reduced forms of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules. It can be used as a probe to study enzyme activities and binding affinities.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile component in manufacturing processes.

Mechanism of Action

The mechanism by which 7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-Acetyl-7,8-dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one: This compound is structurally similar but contains an acetyl group, which can influence its reactivity and biological activity.

  • 7,8-Dimethoxy-2-methyl-1H-benzo[f]chromen-1-one: Another closely related compound with a slightly different fused ring system.

Uniqueness: 7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one stands out due to its specific substitution pattern and the presence of both methoxy and methyl groups

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Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

7,8-dimethoxy-2-methylbenzo[f]chromen-1-one

InChI

InChI=1S/C16H14O4/c1-9-8-20-12-6-5-11-10(14(12)15(9)17)4-7-13(18-2)16(11)19-3/h4-8H,1-3H3

InChI Key

NBEARSVZTXUXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C1=O)C3=C(C=C2)C(=C(C=C3)OC)OC

Origin of Product

United States

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